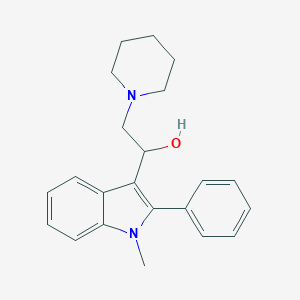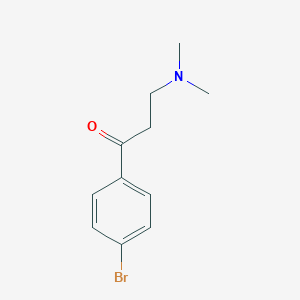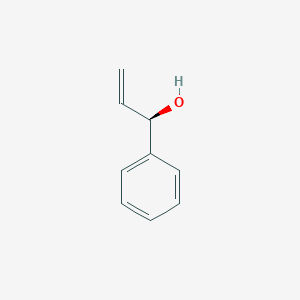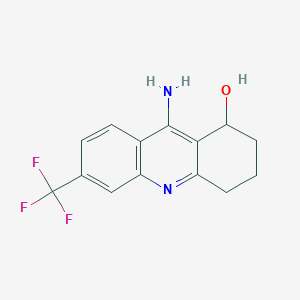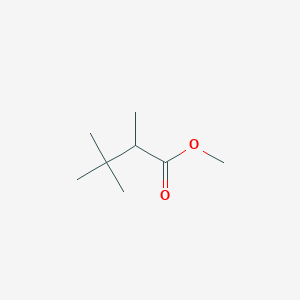
Methyl 2,3,3-trimethylbutanoate
Übersicht
Beschreibung
Methyl 2,3,3-trimethylbutanoate is a chemical compound with the molecular formula C9H18O2. It is commonly used in the field of organic chemistry as a reactant and a starting material for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Methyl 2,3,3-trimethylbutanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 2,3,3-trimethylbutanoate has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has also been reported to have antioxidant properties and to inhibit the growth of certain bacteria and fungi. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,3,3-trimethylbutanoate has several advantages for lab experiments, including its low toxicity and high purity. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2,3,3-trimethylbutanoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammation and cancer. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is its use as a starting material for the synthesis of novel organic compounds with potential applications in various fields, such as medicine, agriculture, and fragrance.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,3-trimethylbutanoate has been widely used in the field of organic chemistry as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It has also been used as a flavoring agent in the food industry. In addition, Methyl 2,3,3-trimethylbutanoate has been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
19910-30-6 |
|---|---|
Produktname |
Methyl 2,3,3-trimethylbutanoate |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
methyl 2,3,3-trimethylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-6(7(9)10-5)8(2,3)4/h6H,1-5H3 |
InChI-Schlüssel |
HLKQGJVFPKYPQN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)C(C)(C)C |
Kanonische SMILES |
CC(C(=O)OC)C(C)(C)C |
Synonyme |
Butanoic acid, 2,3,3-trimethyl-, methyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)
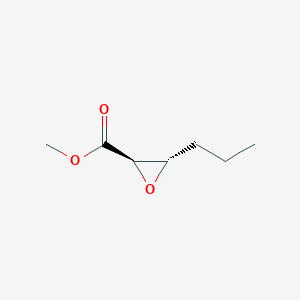
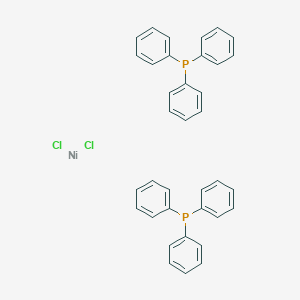
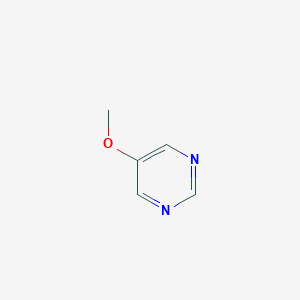
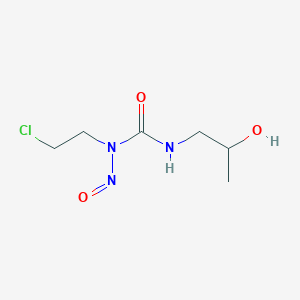
![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
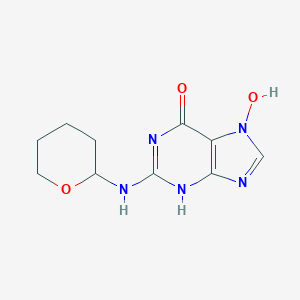
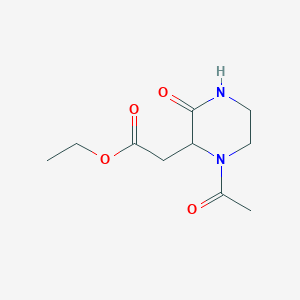
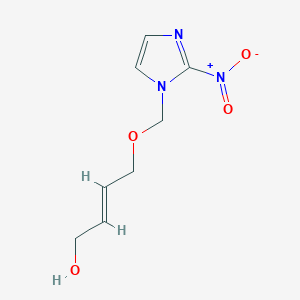
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
